Hydroxy Saxagliptin-13C3
Description
Hydroxy Saxagliptin-13C3 (CAS: 1346597-23-6) is a stable isotope-labeled analog of 5-Hydroxy Saxagliptin, a key metabolite of the antidiabetic drug Saxagliptin. Its molecular formula is C$^{13}$C$3$H${25}$N$3$O$3$, with a molecular weight of 334.39 g/mol . The compound incorporates three carbon-13 ($^{13}$C) isotopes, replacing natural carbon-12 ($^{12}$C) at specific positions, enabling its use as an internal standard in liquid chromatography-mass spectrometry (LC-MS) for pharmacokinetic and metabolic studies . This compound is critical for quantifying the parent drug and its metabolites in biological matrices, ensuring analytical precision by mitigating matrix effects .
Properties
CAS No. |
1346597-23-6 |
|---|---|
Molecular Formula |
C18H25N3O3 |
Molecular Weight |
334.393 |
IUPAC Name |
(1R,3S,5S)-2-[2-amino-2-(3,5-dihydroxy-1-adamantyl)acetyl]-2-azabicyclo[3.1.0]hexane-3-carbonitrile |
InChI |
InChI=1S/C18H25N3O3/c19-6-12-1-11-2-13(11)21(12)15(22)14(20)16-3-10-4-17(23,7-16)9-18(24,5-10)8-16/h10-14,23-24H,1-5,7-9,20H2/t10?,11-,12+,13+,14?,16?,17?,18?/m1/s1/i2+1,14+1,15+1 |
InChI Key |
GAWUJFVQGSLSSZ-MXWQJFLCSA-N |
SMILES |
C1C2CC2N(C1C#N)C(=O)C(C34CC5CC(C3)(CC(C5)(C4)O)O)N |
Synonyms |
(1S,3S,5S)-2-[(2S)-2-amino-2-(3,5-dihydroxytricyclo[3.3.1.13,7]dec-1-yl)acetyl]-2-Azabicyclo[3.1.0]hexane-3-carbonitrile-13C3; BMS 510849-13C3; |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Hydroxy Saxagliptin-13C3 is structurally and functionally related to several Saxagliptin derivatives and impurities. Below is a detailed comparison:
Table 1: Structural and Isotopic Comparison
Key Differences and Implications
Isotopic Labeling: this compound contains three $^{13}$C atoms, increasing its molecular weight by 3 g/mol compared to the non-labeled 5-Hydroxy Saxagliptin (331.42 vs. 334.39) . This isotopic distinction allows precise differentiation in mass spectrometry, reducing interference from endogenous compounds . In contrast, Saxagliptin-13C3 (non-hydroxylated) retains the parent drug’s structure but with $^{13}$C labeling, making it suitable for quantifying unmetabolized Saxagliptin .
Functional Groups and Bioactivity: The hydroxyl group at position 5 in this compound enhances its polarity compared to Saxagliptin, altering its pharmacokinetic properties (e.g., shorter half-life) . Saxagliptin Impurity C lacks the cyano group critical for DPP-4 inhibition, rendering it pharmacologically inactive .
Degradation Pathways: Studies on bacterial degradation of biotin analogs (e.g., β-hydroxy biotin) suggest that hydroxylation can predispose compounds to β-oxidation or sulfur group modifications .
Analytical Utility :
- Hydroxy Saxagliptin-13C,D$_2$ HCl combines $^{13}$C and deuterium labeling to improve chromatographic resolution and reduce ion suppression in LC-MS, outperforming single-isotope analogs .
Q & A
Q. What analytical techniques are recommended for characterizing Hydroxy Saxagliptin-13C3 in pharmacokinetic studies?
To ensure accurate characterization, researchers should employ high-performance liquid chromatography (HPLC) for purity assessment, mass spectrometry (MS) for molecular weight confirmation, and nuclear magnetic resonance (NMR) spectroscopy for structural elucidation. Isotopic labeling (13C3) necessitates precise spectral analysis to distinguish labeled vs. unlabeled species. Data should be cross-validated with reference standards, and results documented in tables detailing retention times (HPLC), fragmentation patterns (MS), and chemical shift assignments (NMR) .
Q. What safety protocols are critical when handling this compound in laboratory settings?
Follow GHS guidelines: wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods for ventilation to prevent inhalation of particulates. Avoid ingestion by prohibiting eating/drinking in labs. Contaminated materials must be disposed of as hazardous waste. Emergency procedures should address spills (neutralize with inert absorbents) and accidental exposure (rinse skin/eyes with water for 15 minutes) .
Q. How should researchers integrate existing literature on Saxagliptin metabolites into studies of this compound?
Conduct a systematic review of primary literature on Saxagliptin’s metabolic pathways, focusing on cytochrome P450 interactions (e.g., CYP3A4/5-mediated oxidation). Use databases like PubMed or Google Scholar to identify studies on metabolite kinetics and bioactivity. Cross-reference findings with in vitro assays (e.g., hepatic microsomal stability tests) to contextualize this compound’s role .
Advanced Research Questions
Q. How can experimental designs assess this compound’s inhibitory effects on DPP-4 compared to its parent compound?
Use competitive enzyme inhibition assays with recombinant DPP-4. Prepare dose-response curves for both compounds, measuring IC50 values. Include controls (e.g., sitagliptin as a reference inhibitor) and triplicate runs to ensure reproducibility. Statistical analysis (e.g., ANOVA) should compare potency differences, while molecular docking studies can explain structural variations in binding affinity .
Q. What methodologies resolve contradictions between in vitro and in vivo data on this compound’s metabolic stability?
Address discrepancies by conducting parallel in vitro (hepatocyte incubation) and in vivo (rodent pharmacokinetic) studies under matched conditions (e.g., dose, species). Use LC-MS/MS to quantify metabolite levels. If in vitro data overpredict stability, consider factors like protein binding or transporter-mediated efflux. Apply physiologically based pharmacokinetic (PBPK) modeling to reconcile differences .
Q. How should statistical approaches account for variability in this compound’s enzyme inhibition assays?
Employ mixed-effects models to handle intra- and inter-experimental variability. Report coefficient of variation (CV) for replicate measurements. Use outlier tests (e.g., Grubbs’ test) to exclude anomalous data. For dose-response studies, nonlinear regression (e.g., Hill equation) with 95% confidence intervals ensures robust IC50 estimation .
Methodological Guidance
Q. What data presentation standards apply to this compound research publications?
Follow journal-specific guidelines (e.g., Beilstein Journal of Organic Chemistry):
- Tables : Include molecular properties (e.g., CAS 361442-04-8, molecular formula C18H25N3O2 with 13C3 labeling) and analytical validation data (e.g., LOD/LOQ for assays).
- Figures : Label chromatograms with retention times and spectra with annotated peaks.
- Supplemental Data : Provide raw NMR/MS files and detailed experimental protocols for reproducibility .
Q. How can researchers validate this compound’s role in cardiovascular risk modulation, given conflicting clinical data?
Reanalyze clinical trial datasets (e.g., SAVOR-TIMI 53) to stratify patients by metabolite exposure levels. Use propensity score matching to control for confounders (e.g., renal function). In vitro cardiotoxicity assays (e.g., cardiomyocyte viability tests) can isolate metabolite-specific effects. Publish null/negative findings to reduce publication bias .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
